(E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(4-((5-(trifluoromethyl)pyridin-2-yl)oxy)piperidin-1-yl)prop-2-en-1-one
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Description
(E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(4-((5-(trifluoromethyl)pyridin-2-yl)oxy)piperidin-1-yl)prop-2-en-1-one is a useful research compound. Its molecular formula is C21H19F3N2O4 and its molecular weight is 420.388. The purity is usually 95%.
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Scientific Research Applications
Stereochemistry and Ionic Thiol Addition
The stereochemistry of ionic thiol addition to acetylenic ketones, including compounds similar to the one , has been explored. Research shows that piperidine-catalyzed addition of thiols to certain acetylenes results in mixtures of (E)- and (Z)-isomers. The configurational assignments of these isomers are based on spectroscopic methods, highlighting the influence of solvent and catalysis in stereochemical outcomes (Omar & Basyouni, 1974).
Synthetic Routes to Muscarinic Receptor Antagonists
Another study presents a synthetic route for compounds with affinity to the muscarinic M2 receptor, showcasing the versatility of piperidine derivatives in developing receptor antagonists. This synthesis highlights the compound's potential in creating therapeutics targeting specific receptors (Holzgrabe & Heller, 2003).
Molecular Structure and Vibrational Spectra
Research into the molecular structure and vibrational spectra of related piperidine-1-yl-methyl compounds provides insights into the physical properties and stability of such molecules. The study uses density functional theory and Hartree–Fock calculations, offering a detailed look at the molecular conformations and vibrational modes (Taşal et al., 2009).
Synthesis and Structural Analysis
The synthesis and structural analysis of piperine derivatives, including compounds with benzodioxolyl groups, have been investigated. These studies provide valuable information on the geometrical parameters, electron conjugation, and potential intermolecular interactions, crucial for understanding the chemical behavior and potential applications of these compounds (Ezawa et al., 2020).
Novel Synthesis Approaches
Innovative synthesis methods for hybrid compounds that include piperidine and other functional groups have been developed. These methods offer efficient routes to create compounds with varied pharmacophoric fragments, demonstrating the compound's utility in medicinal chemistry and drug design (Ivanova, Kanevskaya, & Fedotova, 2019).
Properties
IUPAC Name |
(E)-3-(1,3-benzodioxol-5-yl)-1-[4-[5-(trifluoromethyl)pyridin-2-yl]oxypiperidin-1-yl]prop-2-en-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19F3N2O4/c22-21(23,24)15-3-5-19(25-12-15)30-16-7-9-26(10-8-16)20(27)6-2-14-1-4-17-18(11-14)29-13-28-17/h1-6,11-12,16H,7-10,13H2/b6-2+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DMVJBKOMCOTQRT-QHHAFSJGSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=NC=C(C=C2)C(F)(F)F)C(=O)C=CC3=CC4=C(C=C3)OCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCC1OC2=NC=C(C=C2)C(F)(F)F)C(=O)/C=C/C3=CC4=C(C=C3)OCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19F3N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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